Butylphosphonic dichloride
Overview
Description
Butylphosphonic dichloride is a phosphorous halide . It is used in the preparation of aryl-phosphonic ester, which is required for the synthesis of organophosphorous polymers .
Molecular Structure Analysis
The molecular formula of Butylphosphonic dichloride is C4H9Cl2OP . The molecular weight is 174.99 g/mol . The InChI key is YITVQRWHXAYYIX-UHFFFAOYSA-N .
Chemical Reactions Analysis
Butylphosphonic dichloride is used in the preparation of aryl-phosphonic ester, which is required for the synthesis of organophosphorous polymers .
Physical And Chemical Properties Analysis
Butylphosphonic dichloride is a clear, colorless to light yellow liquid . The molecular weight is 174.99 g/mol . The exact mass is 173.9768073 g/mol . It has a topological polar surface area of 17.1 Ų .
Scientific Research Applications
Synthesis of Aryl-Phosphonic Esters
BPDC is utilized in the synthesis of aryl-phosphonic esters, which are pivotal intermediates for creating organophosphorous polymers . These polymers have a wide range of applications, including flame retardants, plasticizers, and as additives to improve material properties.
Organophosphorus Polymers
The compound serves as a monomer for organophosphorus polymers . These polymers exhibit unique characteristics such as thermal stability and chemical resistance, making them suitable for use in high-performance materials and coatings .
Separation Science
In separation processes, BPDC-derived phosphonic acids can be immobilized on polymers to create ion-exchange resins . These resins are effective in selectively separating ions or molecules from complex mixtures, which is essential in environmental and analytical chemistry .
Safety and Hazards
Butylphosphonic dichloride is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Skin corrosion, Sub-category 1B; Serious eye damage, Category 1; Acute toxicity - Category 4, Inhalation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
1-dichlorophosphorylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVQRWHXAYYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334220 | |
Record name | Butylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2302-80-9 | |
Record name | Butylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylphosphonic dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does butylphosphonic dichloride react with t-butylamine?
A1: Unlike smaller alkylphosphonic dichlorides, butylphosphonic dichloride (ButP(O)Cl2) reacts with t-butylamine (ButNH2) only at high temperatures. Instead of forming the expected phosphonamidic chloride, the reaction predominantly yields the diamide ButP(O)(NHBut)2. [] This suggests that the steric bulk of both the butyl group on phosphorus and the t-butyl group on the amine hinder the formation of the monosubstituted product.
Q2: Can butylphosphonamidic chloride (ButP(O)(Cl)NHBut) be synthesized, and if so, how?
A2: While direct synthesis from butylphosphonic dichloride and t-butylamine is challenging, butylphosphonamidic chloride can be obtained indirectly. Reacting butylphosphonic dichloride with t-butylamine at high temperatures initially yields ButP(Cl)NHBut. This compound can then be oxidized using sulfuryl chloride (SO2Cl2) to produce the desired butylphosphonamidic chloride. []
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